REACTION_CXSMILES
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C[O:2][C:3](=[O:21])[CH:4]([NH:8][C:9](=O)[C:10]1[CH:15]=[CH:14][C:13]([C:16]([F:19])([F:18])[F:17])=[CH:12][CH:11]=1)[CH:5]([CH3:7])[CH3:6]>C(OC(=O)C)(=O)C>[CH:5]([CH:4]1[C:3](=[O:2])[O:21][C:9]([C:10]2[CH:11]=[CH:12][C:13]([C:16]([F:17])([F:18])[F:19])=[CH:14][CH:15]=2)=[N:8]1)([CH3:6])[CH3:7]
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Name
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3-Methyl-2-(4-trifluoromethyl-benzoylamino)-butyric acid methyl ester
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Quantity
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4.75 g
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Type
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reactant
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Smiles
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COC(C(C(C)C)NC(C1=CC=C(C=C1)C(F)(F)F)=O)=O
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Name
|
|
Quantity
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25 mL
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Type
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solvent
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The mixture is concentrated in vacuo
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Type
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CUSTOM
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Details
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the residue is partitioned between aqueous saturated sodium hydrogen carbonate (100 mL) and ethyl acetate (100 mL) the layers
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Type
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CUSTOM
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Details
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are separated
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Type
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WASH
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Details
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the organic phase is washed with water and brine (100 mL each)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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purified over silica gel eluting with 9:1 hexanes
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Name
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|
Type
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product
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Smiles
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C(C)(C)C1N=C(OC1=O)C1=CC=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |